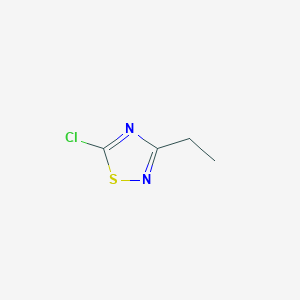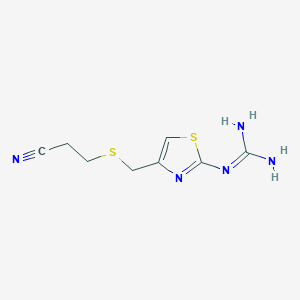
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is a chemical compound that is widely used in scientific research. It is a complex organic molecule that has a unique structure and properties.
科学的研究の応用
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is used in various scientific research applications. It is primarily used in the study of the central nervous system and its effects on behavior and cognition. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It is also used in the study of drug addiction and withdrawal.
作用機序
The mechanism of action of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha2-adrenergic receptor.
Biochemical and Physiological Effects:
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride has several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in certain brain regions. It also increases the release of corticotropin-releasing hormone, which is involved in the stress response. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
実験室実験の利点と制限
The advantages of using 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride in lab experiments include its unique structure and properties, its ability to modulate neurotransmitter systems, and its potential therapeutic effects. The limitations include its complex synthesis method, its limited solubility in water, and its potential toxicity.
将来の方向性
There are several future directions for research on 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride. These include further studies on its mechanism of action, its potential therapeutic effects in humans, and its use in the treatment of drug addiction and withdrawal. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds.
合成法
The synthesis of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride involves several steps. The first step is the synthesis of 2,3,4,5-tetrahydro-1H-benzo(b)azepine, which is then converted to 2,3,4,5-tetrahydro-1H-benzo(g)indole. This intermediate compound is then reacted with acetic anhydride and hydrochloric acid to produce 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride.
特性
CAS番号 |
19701-64-5 |
|---|---|
製品名 |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride |
分子式 |
C17H19ClN2 |
分子量 |
286.8 g/mol |
IUPAC名 |
16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H |
InChIキー |
FYJGGGYYUZZXGO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
正規SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
同義語 |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoli ne monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)





